N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER

Medicinal Chemistry Stereochemistry Chiral Synthesis

For reproducible DPP-IV and FAP-targeted research, this 97% purity (2S,4R)-N-Boc-trans-4-cyano-L-proline methyl ester delivers the exact stereochemical and orthogonal protecting group configuration required. The rigid pyrrolidine ring, acid-labile Boc, base-labile methyl ester, and trans-configured cyano group provide chemoselective control essential for solid- and solution-phase peptide synthesis. Generic substitution—by cis isomer (CAS 487048-28-2) or free acid (CAS 273221-94-6)—compromises conformational integrity and coupling efficiency. Procure with verified purity to ensure assay reproducibility and eliminate impurity-driven artifacts.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 194163-91-2
Cat. No. B062349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER
CAS194163-91-2
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
InChIInChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1
InChIKeyGHLKJIQVORAVHE-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-trans-4-cyano-L-proline methyl ester (CAS 194163-91-2): A Key Chiral Intermediate for Peptide and Drug Synthesis


N-Boc-trans-4-cyano-L-proline methyl ester (CAS 194163-91-2) is a protected, chiral, non-proteinogenic amino acid derivative. It serves as a versatile building block in medicinal chemistry and peptide synthesis, distinguished by its rigid pyrrolidine ring, a Boc-protected secondary amine, a methyl ester, and a trans-configured cyano group at the 4-position. The compound is characterized by a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol [1]. It is widely used as a key intermediate in the synthesis of constrained peptidomimetics and pharmaceutical candidates, particularly those targeting enzymes like dipeptidyl peptidase IV (DPP-IV) .

Why N-Boc-trans-4-cyano-L-proline methyl ester (CAS 194163-91-2) Cannot Be Substituted by Unprotected, Cis-Isomer, or Free Acid Analogs


Generic substitution of N-Boc-trans-4-cyano-L-proline methyl ester is impossible due to its precise combination of orthogonal protecting groups, stereochemistry, and functional group presentation. The Boc group provides robust, acid-labile protection of the proline nitrogen, essential for preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxylic acid, allowing for selective deprotection and activation. Crucially, the *trans*-4-cyano stereochemistry dictates the overall molecular conformation and biological activity of the final target, differing significantly from the *cis*-isomer (CAS 487048-28-2) . Substituting with the free acid analog (N-Boc-trans-4-cyano-L-proline, CAS 273221-94-6) would alter solubility, reactivity, and coupling efficiency, while removing the protecting groups would render the molecule unsuitable for controlled synthetic sequences [1]. The following sections provide quantitative evidence for these distinctions.

Quantitative Differentiation Evidence for N-Boc-trans-4-cyano-L-proline methyl ester (CAS 194163-91-2)


Stereochemical Identity: Differentiating trans (CAS 194163-91-2) from cis (CAS 487048-28-2) Isomers

The (2S,4R) stereochemistry of the target compound is a critical differentiator from its (2S,4S) cis-isomer. This difference is quantifiable by distinct InChI Keys and MDL Numbers, which are used for unequivocal identification in procurement and inventory systems .

Medicinal Chemistry Stereochemistry Chiral Synthesis

Functional Group Orthogonality: Methyl Ester vs. Free Carboxylic Acid for Peptide Synthesis

The methyl ester protecting group on the target compound is essential for preventing unwanted side reactions and enabling selective deprotection. Its presence alters the physicochemical properties compared to the free acid analog, which has a different molecular weight and predicted lipophilicity [1][2].

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Purity Specification: A Key Procurement Parameter for Reproducible Research

Commercially sourced N-Boc-trans-4-cyano-L-proline methyl ester is available with a specified purity of 97%, as documented in vendor technical datasheets. This is a critical quality attribute that distinguishes reliable research material from uncharacterized or lower-purity alternatives .

Quality Control Analytical Chemistry Reproducibility

Optimal Research and Industrial Applications for N-Boc-trans-4-cyano-L-proline methyl ester (CAS 194163-91-2)


Synthesis of Conformationally Constrained DPP-IV Inhibitors

The specific (2S,4R) stereochemistry of the target compound is critical for the design of potent and selective DPP-IV inhibitors. It serves as a key intermediate in the synthesis of cyanopyrrolidine-based drug candidates, where the *trans* configuration at the 4-position is essential for optimal binding to the enzyme's active site, as demonstrated by the structure-activity relationships (SAR) of related clinical candidates [1].

Peptide and Peptidomimetic Synthesis Requiring Orthogonal Protection

This compound is ideally suited for solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry where orthogonal protecting group strategies are required. The presence of both a Boc-protected amine (acid-labile) and a methyl ester (base-labile or nucleophile-labile) allows for sequential, chemoselective deprotection and coupling steps. This is in direct contrast to the free acid analog (CAS 273221-94-6), which would not offer this level of synthetic control [2].

Medicinal Chemistry for Fibroblast Activation Protein (FAP) Inhibitors

4-Cyanoproline derivatives are established scaffolds for the development of FAP inhibitors, which are emerging as important tools for cancer imaging and targeted radiotherapy. The target compound's protected form makes it a versatile starting point for constructing libraries of FAP-targeting agents, where the nitrile group can serve as a warhead or be further modified [3].

Academic and Industrial Research Requiring High-Purity Chiral Building Blocks

For laboratories engaged in reproducible research, the procurement of this compound with a verified 97% purity specification is non-negotiable. This ensures that subsequent reactions are not compromised by impurities, and that biological assay results are attributable to the intended molecule rather than contaminants. This is a key differentiator from less rigorously characterized sources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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